![molecular formula C7H12ClF2NO B2749910 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride CAS No. 2250242-34-1](/img/structure/B2749910.png)

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

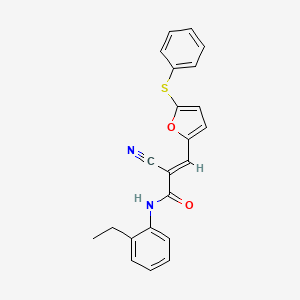

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO. It has an average mass of 199.626 Da and a mono-isotopic mass of 199.057541 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .Scientific Research Applications

Synthesis of Novel Spirocyclic Compounds

Research has focused on developing efficient synthetic routes for novel spirocyclic compounds, including azaspiro[3.3]heptanes. These efforts have led to the creation of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane modules, showcasing the chemical's role in facilitating diverse molecular architectures for potential therapeutic applications. The practical synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives highlight the compound's versatility as a building block in medicinal chemistry (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Development of Sterically Constrained Amino Acids

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds demonstrates the application of "6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride" in creating novel amino acids. These sterically constrained amino acids are valuable for chemistry, biochemistry, and drug design, offering new opportunities for the development of drugs with enhanced specificity and efficacy (Radchenko, Grygorenko, & Komarov, 2010).

Exploration of Azaspirocycles in Drug Discovery

The diversity-oriented synthesis of azaspirocycles, facilitated by the compound , has paved the way for the development of heterocyclic 5-azaspiro[2.4]heptanes, octanes, and nonanes. These molecules, transformed into functionalized pyrrolidines, piperidines, and azepines, serve as scaffolds in drug discovery. Their synthesis underscores the potential of spirocyclic compounds in creating novel therapeutic agents with significant biological activity (Wipf, Stephenson, & Walczak, 2004).

Safety and Hazards

According to the Safety Data Sheet , this compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and serious eye damage/eye irritation (category 2A). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Protective measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is histone deacetylase 6 (HDAC6) . HDAC6 is an attractive drug development target due to its role in the immune response, neuropathy, and cancer .

Mode of Action

The compound acts as a slow-binding substrate analog inhibitor of HDAC6 . It undergoes an enzyme-catalyzed ring opening reaction, forming a tight and long-lived enzyme–inhibitor complex . This interaction with HDAC6 results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of HDAC6 affects the acetylation status of histones and non-histone proteins, which can influence gene expression and protein function

Pharmacokinetics

The pharmacokinetic properties of 6-(Difluoromethyl)-2-azaspiro[3The compound is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can impact its distribution and elimination .

Result of Action

The inhibition of HDAC6 by this compound can potentially alter gene expression and protein function, leading to molecular and cellular effects . The specific effects would depend on the context of the cells and tissues in which HDAC6 is inhibited.

properties

IUPAC Name |

6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO.ClH/c8-5(9)7(11)1-6(2-7)3-10-4-6;/h5,10-11H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOHGIKQBOFDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C(F)F)O)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2749833.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2749836.png)

![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)

![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)

![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)

![(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2749847.png)